molecular formula C18H17FN2O2S B2679484 3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 477553-79-0

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2679484
CAS No.: 477553-79-0
M. Wt: 344.4
InChI Key: INKFERFCADXRTB-UHFFFAOYSA-N
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Description

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves the condensation of 2-amino-5-fluorobenzothiazole with 3-butoxybenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
  • 2-amino-6-chlorobenzothiazole
  • 2-amino-5-fluorobenzothiazole

Uniqueness

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of a butoxy group and a fluorinated benzothiazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-2-3-9-23-14-6-4-5-12(10-14)17(22)21-18-20-15-8-7-13(19)11-16(15)24-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKFERFCADXRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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